molecular formula C25H25BrN2O2S2 B12014698 (3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12014698
M. Wt: 529.5 g/mol
InChI Key: GCWGXDGNVNLMDC-DQRAZIAOSA-N
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Description

The compound (3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a variety of functional groups, including a bromine atom, a hexyl chain, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidinone ring. One common method involves the reaction of a 2-phenylethylamine derivative with carbon disulfide and an alkyl halide to form the thiazolidinone core. This intermediate is then reacted with an indole derivative under specific conditions to introduce the indole moiety and the bromine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its unique structural features make it a candidate for use in materials science, particularly in the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the thiazolidinone ring may interact with enzymes or receptors involved in various biological pathways, leading to changes in cellular function. The bromine atom and other functional groups may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can be compared to other thiazolidinone derivatives, such as:

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the bromine atom, the hexyl chain, and the thiazolidinone ring all contribute to its potential as a versatile building block in synthetic chemistry and its potential biological activities.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various fields of science and industry.

Properties

Molecular Formula

C25H25BrN2O2S2

Molecular Weight

529.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25BrN2O2S2/c1-2-3-4-8-14-27-20-12-11-18(26)16-19(20)21(23(27)29)22-24(30)28(25(31)32-22)15-13-17-9-6-5-7-10-17/h5-7,9-12,16H,2-4,8,13-15H2,1H3/b22-21-

InChI Key

GCWGXDGNVNLMDC-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O

Origin of Product

United States

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